molecular formula C8H15NO4 B1579049 H-DL-Asu-OH

H-DL-Asu-OH

Cat. No.: B1579049
M. Wt: 189.21
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Asu-OH (DL-α-Aminosuberic acid) is a non-proteinogenic amino acid derivative with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . It is a racemic mixture of D- and L-isomers of 2-aminosuberic acid, characterized by an eight-carbon backbone containing both amino (-NH₂) and carboxylic acid (-COOH) functional groups at the α-position . Its IUPAC name is (RS)-2-Aminooctanedioic acid, and it is commonly used in peptide synthesis and biochemical research due to its structural flexibility and ability to modulate peptide conformation .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21

Synonym

(RS)-2-Aminooctanedioic acid;DL-alpha-Aminosuberic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 19641-59-9 (anhydrous) / 3054-07-7 (hydrated form) .
  • Solubility : Typically soluble in water and polar solvents, though exact solubility data are proprietary.
  • Applications : Used as a building block in peptide chemistry, particularly for introducing rigidity or extended chain conformations in synthetic peptides .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes structural and functional differences between H-DL-Asu-OH and related amino acid derivatives:

Compound Molecular Formula Molecular Weight Carbon Chain Length Functional Groups Key Applications
This compound C₈H₁₅NO₄ 189.21 8 (linear) α-amino, α-COOH Peptide synthesis, drug design
H-DL-Abu-OH C₄H₉NO₂ 103.12 4 (linear) α-amino, α-COOH Small-molecule drug scaffolds
H-DL-Pro-OH C₅H₉NO₂ 131.13 5 (cyclic) Secondary amine, α-COOH Conformationally constrained peptides
H-DL-allo-Thr-OH C₄H₉NO₃ 119.12 4 (branched) α-amino, α-COOH, β-OH Glycopeptide analogs

Structural Insights :

  • Chain Length : this compound’s eight-carbon chain provides greater conformational flexibility compared to shorter analogs like H-DL-Abu-OH (4C) .
  • Cyclic vs. Linear : H-DL-Pro-OH’s cyclic structure imposes rigidity, unlike the linear backbone of this compound .
  • Branched Functionalization : H-DL-allo-Thr-OH contains a hydroxyl group, enabling hydrogen bonding absent in this compound .

Drug-Like Properties

While explicit pharmacokinetic data (e.g., oral bioavailability (OB), drug-likeness (DL)) for this compound are unavailable, general principles from suggest:

  • H-DL-Pro-OH ’s cyclic structure enhances metabolic stability, a trait absent in linear this compound .

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